molecular formula C75H108N20O13 B1681973 Spantide I CAS No. 91224-37-2

Spantide I

カタログ番号 B1681973
CAS番号: 91224-37-2
分子量: 1497.8 g/mol
InChIキー: SAPCBHPQLCZCDV-CHPWDEGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spantide I is a substance P analog and a selective NK1 receptor antagonist . It has the molecular formula C75H108N20O13 . It is known to reduce type 1 and enhance the type 2 cytokine IL-10 in the infected cornea, leading to a significant reduction in corneal perforation .


Molecular Structure Analysis

Spantide I has a molecular weight of 1497.786 Da . Its molecular formula is C75H108N20O13 . More detailed structural information can be found in databases like PubChem and ChemSpider .


Chemical Reactions Analysis

Spantide I has been found to significantly decrease the number of perforated corneas, bacterial counts, and PMNs . It also significantly reduced mRNA levels for type I cytokines (e.g., IFN-γ) as well as MIP-2, IL-6, TNF-α, and IL-1β (mRNA and protein) .


Physical And Chemical Properties Analysis

Spantide I has a molecular weight of 1497.786 Da and a mono-isotopic mass of 1496.840454 Da . It has the molecular formula C75H108N20O13 .

科学的研究の応用

Application in Immunology and Microbiology

Spantide I has been used in the field of Immunology and Microbiology to study its effects on the corneas of mice infected with Pseudomonas aeruginosa .

Summary of the Application

The purpose of this research was to determine the effects of blocking substance P (SP) interactions with its major receptor (NK1-R) using the antagonist Spantide I in susceptible mice infected with Pseudomonas aeruginosa .

Methods of Application

The methods used in this research included immunohistochemistry and enzyme immunosorbent assay (EIA) to test levels of SP in the cornea of B6 and BALB/c mice. B6 mice were treated with Spantide I, and after infection, slit lamp examination; clinical score; bacterial counts; and myeloperoxidase (MPO), RT-PCR, ELISA, and polymorphonuclear (PMN) cell chemotaxis assays were performed .

Results or Outcomes

The results showed that Spantide I treatment of B6 mice significantly decreased the number of perforated corneas, bacterial counts, and PMNs. mRNA levels for type I cytokines (e.g., IFN-γ) as well as MIP-2, IL-6, TNF-α, and IL-1β (mRNA and protein) also were significantly reduced after Spantide I treatment. The type II cytokine IL-10 (mRNA and protein) was elevated, whereas TGF-β mRNA levels were unchanged after Spantide I treatment .

This suggests that Spantide I provides a novel approach to reduce type 1 and enhance the type 2 cytokine IL-10 in the infected cornea of B6 mice, leading to a significant reduction in corneal perforation and improved disease outcome .

Application in Ophthalmology

Spantide I has been used in the field of Ophthalmology to study its effects on corneal neovascularization .

Summary of the Application

The aim of this study was to investigate the role of Substance P (SP) in corneal neovascularization (KNV) using vascular endothelial cell culture (MS-1 cell line) in vitro and suture-induced KNV mouse model in vivo .

Methods of Application

Vascular endothelial cells (VEC) were treated with 1μmol SP and then cultured for 24 hours. Cell proliferation using BrdU Incorporation assay and tube formation were assessed. KNV was induced by intra-stromal suture placement in BALB/C mice. Topical application of NK1R antagonist Spantide I (three times a day, daily) was applied after suture placement, PBS served as control. Corneal opacity and neovascularization were monitored. After 14 days, the vascularized area was photographed and quantified by double-blind analysis .

Results or Outcomes

SP significantly increased VEC proliferation (+50%, p<0.001). In tube formation assay, both tube length (5.2-fold increase, p=0.001) and number of tube junctions (3.3-fold increase, p=0.003) were significantly increased in the presence of SP. Compared with control group, Spantide I treatment resulted in a significant decrease in vascularized area (85.4%±8.2 in control vs. 66.4%±16.0 in Spantide Ι, P=0.03). Corneal opacity was comparable between control and Spantide Ι groups .

This suggests that exogenous SP promotes the proliferation and tube formation of vascular endothelial cells in vitro, demonstrating its pro-angiogenic property. Moreover, blockade of SP-NK1R signaling with Spantide I significantly reduces corneal neovascularization in vivo .

Application in Dermatology

Spantide I has been used in the field of Dermatology to study its effects on allergic contact dermatitis (ACD) in a mouse model .

Summary of the Application

The aim of this study was to investigate the in vitro permeation and distribution of Spantide II through hairless rat skin and the anti-inflammatory effect of topically delivered Spantide II in an allergic contact dermatitis (ACD) mouse model .

Methods of Application

The in vitro permeation and distribution of Spantide II with or without cysteine HCl (CH) as a penetration enhancer through hairless rat skin was studied using Franz diffusion cells. The anti-inflammatory effect of Spantide II was studied by measuring the reduction of ACD in C57BL/6 mice after application of Spantide II as a topical solution .

Results or Outcomes

The skin permeation experiments with or without cysteine HCl (as penetration enhancer) showed no detectable levels of Spantide II permeation across rat skin over a period of 48 h. Cysteine HCl significantly increased the distribution of Spantide II in skin layers; also, the reduction in ACD response was significantly higher with the formulation containing cysteine HCl (p < 0.05). Spantide II at different concentrations showed a dose-dependent reduction of ACD response in mice .

This suggests that Spantide II can effectively be delivered to epidermis and dermis to exert a significant anti-inflammatory activity on the reduction of inflammation in a mouse model of ACD .

将来の方向性

Research on Spantide I has shown promising results in reducing corneal perforation and improving disease outcomes . Future research could focus on further understanding its mechanism of action and potential therapeutic applications .

特性

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPCBHPQLCZCDV-CHPWDEGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H108N20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spantide I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spantide I
Reactant of Route 2
Spantide I
Reactant of Route 3
Spantide I
Reactant of Route 4
Spantide I
Reactant of Route 5
Spantide I
Reactant of Route 6
Spantide I

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。